Cas no 711002-74-3 (Benzyl 3-aminopiperidine-1-carboxylate)
Benzyl 3-aminopiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-1-N-Cbz-piperidine
- Benzyl 3-aminopiperidine-1-carboxylate
- 3-Amino-piperidine-1-carboxylic acid benzyl ester
- 1-N-Cbz-3-aminopiperidine
- 3-amino-1-cbz-piperidine
- BENZYL-3-AMINOPIPERIDINE-1-CARBOXYLATE
- 1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-, PHENYLMETHYL ESTER
- 3-Amino-1-benzyloxycarbonyl piperidine
- PubChem9246
- (S)-3-Amino-1-Cbz-piperidine HCl
- PubChem20007
- DL-3-Amino-1-N-Cbz-piperidine
- PBFBPDLWODIXHK-UHFFFAOYSA-N
- (S)-1-Cbz-piperidin-3-amine
- PB29216
- 1-benzyloxycarbonyl-3-aminopiperidine
- PB25014
- FT-0630230
- SCHEMBL654999
- Phenylmethyl 3-amino-1-piperidinecarboxylate
- FT-0659190
- 3-Aminopiperidine, N1-CBZ protected
- MFCD05864625
- SB10257
- Benzyl 3-aminopiperidine-1-carboxylate; 3-Amino-piperidine-1-carboxylic acid benzyl ester
- SB10256
- CS-0041748
- 3-amino-1-N-cbz-piperidine, AldrichCPR
- 3-Amino-1-N-Cbz-piperidine 711002-74-3
- J-505025
- 711002-74-3
- 3-Amino-1-N-Fmoc-piperidine
- AKOS005146163
- SY064428
- FT-0603859
- AMY5282
- FS-1272
- MFCD03001672
- 3-aminopiperidine-1-carboxylic acid benzyl ester
- A9336
- SY067379
- 1-Cbz-piperidin-3-amine
- DTXSID601258438
- (S)-N-CARBOBENZYLOXYCYCLOHEXYLALANINOL
- PB21885
- (3S)-3-Amino-1-Cbz-piperidine
- SY033486
- (S)-1-Cbz-3-aminopiperidine;(S)-benzyl 3-aminopiperidine-1-carboxylate;(S)-3-Amino-1-Carbobenzyloxy-piperidine
- DB-024650
-
- MDL: MFCD03001672
- Inchi: 1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2
- InChI Key: PBFBPDLWODIXHK-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCCC(C1)N)=O
Computed Properties
- Exact Mass: 234.13700
- Monoisotopic Mass: 234.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.6
- XLogP3: 1.2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 1.151
- Melting Point: 168-170°C
- Boiling Point: 367.2°C at 760 mmHg
- Flash Point: 175.9°C
- Refractive Index: 1.558
- PSA: 55.56000
- LogP: 2.38450
Benzyl 3-aminopiperidine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330;P501
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Storage Condition:2-8 °C
Benzyl 3-aminopiperidine-1-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzyl 3-aminopiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0307-5g |
3-Amino-piperidine-1-carboxylic acid benzyl ester |
711002-74-3 | 96% | 5g |
746.28CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0307-25g |
3-Amino-piperidine-1-carboxylic acid benzyl ester |
711002-74-3 | 96% | 25g |
2374.52CNY | 2021-05-07 | |
| AstaTech | 56032-1/G |
3-AMINO-1-N-CBZ-PIPERIDINE |
711002-74-3 | 95% | 1/G |
$15 | 2022-06-02 | |
| AstaTech | 56032-5/G |
3-AMINO-1-N-CBZ-PIPERIDINE |
711002-74-3 | 95% | 5g |
$49 | 2023-09-17 | |
| AstaTech | 56032-25/G |
3-AMINO-1-N-CBZ-PIPERIDINE |
711002-74-3 | 95% | 25g |
$193 | 2023-09-17 | |
| Alichem | A129003588-25g |
3-Amino-1-N-Cbz-piperidine |
711002-74-3 | 95% | 25g |
$274.40 | 2023-09-01 | |
| Fluorochem | 034368-1g |
3-Amino-1-N-Cbz-piperidine |
711002-74-3 | 96% | 1g |
£17.00 | 2022-03-01 | |
| Fluorochem | 034368-5g |
3-Amino-1-N-Cbz-piperidine |
711002-74-3 | 96% | 5g |
£50.00 | 2022-03-01 | |
| Fluorochem | 034368-10g |
3-Amino-1-N-Cbz-piperidine |
711002-74-3 | 96% | 10g |
£83.00 | 2022-03-01 | |
| Fluorochem | 034368-100g |
3-Amino-1-N-Cbz-piperidine |
711002-74-3 | 96% | 100g |
£751.00 | 2022-03-01 |
Benzyl 3-aminopiperidine-1-carboxylate Suppliers
Benzyl 3-aminopiperidine-1-carboxylate Related Literature
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Additional information on Benzyl 3-aminopiperidine-1-carboxylate
Recent Advances in the Application of Benzyl 3-aminopiperidine-1-carboxylate (CAS: 711002-74-3) in Chemical Biology and Pharmaceutical Research
Benzyl 3-aminopiperidine-1-carboxylate (CAS: 711002-74-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting neurological disorders, cancer, and infectious diseases. Recent studies have highlighted its versatility as a building block in medicinal chemistry, owing to its unique structural features that allow for diverse functionalization. This research briefing synthesizes the latest findings on the applications, synthetic methodologies, and biological evaluations of this compound, providing a comprehensive overview for researchers in the field.
One of the most significant advancements in the use of Benzyl 3-aminopiperidine-1-carboxylate is its role in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective PI3K inhibitors, which are crucial for cancer therapy. The study reported a novel synthetic route that improved yield and purity, addressing previous challenges in large-scale production. The resulting inhibitors showed promising activity against various cancer cell lines, with IC50 values in the nanomolar range, underscoring the compound's potential in oncology drug development.
In addition to its applications in cancer research, Benzyl 3-aminopiperidine-1-carboxylate has been explored as a scaffold for neuroactive compounds. A recent publication in Bioorganic & Medicinal Chemistry Letters detailed its use in the design of sigma-1 receptor ligands, which are being investigated for their neuroprotective effects in Alzheimer's disease and stroke. The study utilized computational modeling to optimize the compound's binding affinity, followed by in vitro validation. The results indicated a significant improvement in receptor binding compared to previous generations of ligands, suggesting a promising direction for future therapeutic development.
The synthetic versatility of Benzyl 3-aminopiperidine-1-carboxylate has also been a focus of recent research. A 2024 paper in Organic Process Research & Development presented a scalable, green chemistry approach to its synthesis, reducing the use of hazardous reagents and improving overall sustainability. The new method employed catalytic hydrogenation and flow chemistry techniques, achieving a 90% yield with high enantiomeric purity. This advancement is particularly relevant for industrial applications, where cost-effectiveness and environmental considerations are paramount.
Beyond its direct applications, derivatives of Benzyl 3-aminopiperidine-1-carboxylate have shown potential in antimicrobial research. A collaborative study between academic and industry researchers, published in Antimicrobial Agents and Chemotherapy, reported novel quinolone derivatives exhibiting broad-spectrum activity against drug-resistant bacterial strains. The structural modifications enabled by the compound's reactive sites allowed for fine-tuning of antibacterial properties while maintaining low cytotoxicity, addressing a critical need in the face of rising antibiotic resistance.
Looking forward, the unique chemical properties of Benzyl 3-aminopiperidine-1-carboxylate continue to inspire innovative research directions. Current investigations are exploring its use in PROTAC (Proteolysis Targeting Chimeras) technology for targeted protein degradation, as well as its potential in radiopharmaceuticals for diagnostic imaging. The compound's adaptability across diverse therapeutic areas and its compatibility with modern synthetic methodologies position it as a valuable asset in drug discovery pipelines. As research progresses, we anticipate further breakthroughs that will expand its applications and enhance our understanding of structure-activity relationships in medicinal chemistry.
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